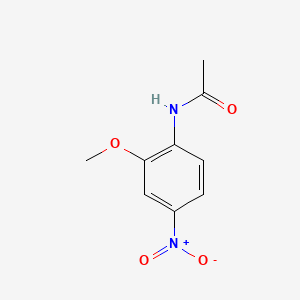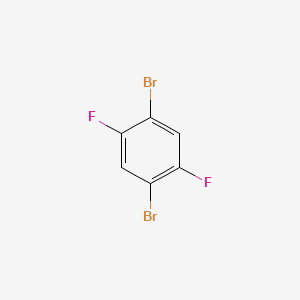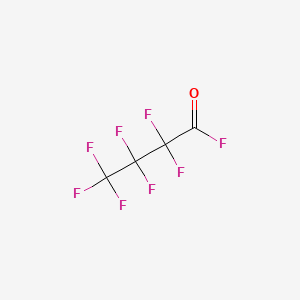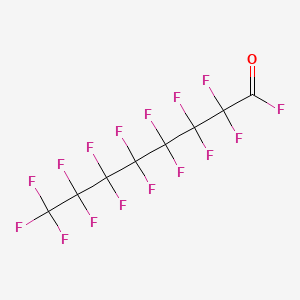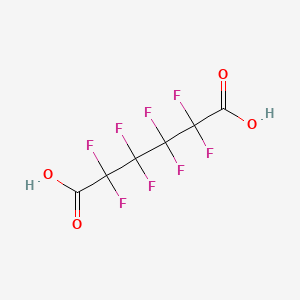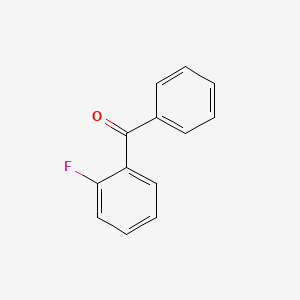
4,7-Dimethyl-1,10-phenanthroline
概要
説明
4,7-ジメチル-[1,10]フェナントロリンは、フェナントロリン類に属する有機化合物です。フェナントレンの誘導体であるフェナントロリン骨格の4位と7位に2つのメチル基が存在することが特徴です。 この化合物は、2つのピリジン環がベンゼン環で非直線的に結合した芳香族多環構造で知られています .
作用機序
4,7-ジメチル-[1,10]フェナントロリンの作用機序には、金属イオンと錯体を形成する能力が含まれます。これらの錯体は、酵素や核酸などのさまざまな分子標的に相互作用することができます。 この化合物の芳香族構造により、DNA塩基間にインターカレーションすることができ、DNA複製と転写プロセスに影響を与えます .
類似の化合物との比較
類似の化合物
1,10-フェナントロリン: メチル基を持たない親化合物です。
2,9-ジメチル-4,7-ジフェニル-1,10-フェナントロリン: 追加のフェニル基を持つ誘導体です.
ユニークさ
4,7-ジメチル-[1,10]フェナントロリンは、その特定のメチル化パターンにより、親化合物である1,10-フェナントロリンと比較して、その溶解性と反応性を高めています。 これは、特定の配位子特性と金属イオン相互作用を必要とする用途で特に有用です .
生化学分析
Biochemical Properties
4,7-Dimethyl-1,10-phenanthroline plays a significant role in biochemical reactions, primarily as a ligand that forms complexes with metal ions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with metal ions such as copper, iron, and zinc, which are essential cofactors for many enzymatic reactions. These interactions can influence the activity of metalloproteins and metalloenzymes, affecting processes such as electron transfer, catalysis, and structural stability .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of metalloproteins involved in oxidative stress responses and DNA repair mechanisms. By chelating metal ions, this compound can alter the redox state of cells, impacting processes such as apoptosis, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. For instance, it can inhibit metalloproteases by chelating the metal ion required for their catalytic activity, leading to enzyme inactivation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes and protecting against oxidative stress. At high doses, it can be toxic, leading to adverse effects such as tissue damage, inflammation, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, the compound can inhibit or activate enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in energy production, redox balance, and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in various cellular compartments. The compound’s localization and accumulation can influence its activity and function, affecting processes such as metal ion homeostasis and enzyme regulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and DNA repair processes .
準備方法
合成経路と反応条件
4,7-ジメチル-[1,10]フェナントロリンは、さまざまな方法で合成できます。一般的な方法の1つは、1,10-フェナントロリンとメチル化剤を制御された条件下で反応させることです。 たとえば、1,10-フェナントロリンとヨウ化メチルを、炭酸カリウムなどの塩基の存在下で反応させると、4,7-ジメチル-[1,10]フェナントロリンが生成されます .
工業生産方法
工業的な設定では、4,7-ジメチル-[1,10]フェナントロリンの生産は、多くの場合、大規模なメチル化反応を含みます。 このプロセスは通常、硫酸ジメチルやヨウ化メチルなどのメチル化剤と、適切な触媒と反応条件を使用して、高収率と純度を確保します .
化学反応の分析
反応の種類
4,7-ジメチル-[1,10]フェナントロリンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、強い酸化剤を使用して酸化して、対応するN-オキシドを形成することができます。
還元: 還元反応は、それをジヒドロ誘導体に変化させることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、N-オキシド、ジヒドロ誘導体、およびさまざまな置換フェナントロリンが含まれ、これらは使用する特定の反応条件と試薬によって異なります .
科学研究アプリケーション
4,7-ジメチル-[1,10]フェナントロリンは、科学研究で幅広い用途があります。
科学的研究の応用
4,7-Dimethyl-[1,10]Phenanthroline has a wide range of applications in scientific research:
Biology: It is employed in the study of metal ion interactions and as a ligand in bioinorganic chemistry.
Medicine: This compound is used in the development of metal-based drugs and diagnostic agents.
Industry: It plays a role in the production of dyes, colorimetric sensors, and luminescent materials.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: The parent compound without methyl groups.
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: A derivative with additional phenyl groups.
Uniqueness
4,7-Dimethyl-[1,10]Phenanthroline is unique due to its specific methylation pattern, which enhances its solubility and reactivity compared to the parent compound, 1,10-phenanthroline. This makes it particularly useful in applications requiring specific ligand properties and metal ion interactions .
特性
IUPAC Name |
4,7-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVLDFFWTQYGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062932 | |
| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3248-05-3, 308134-34-1 | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3248-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003248053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Dimethyl-[1,10]Phenanthroline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3248-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-DIMETHYL-1,10-PHENANTHROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3YJ54Z8ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


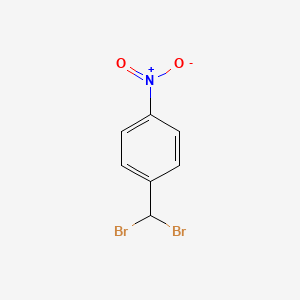
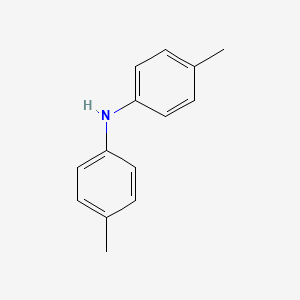
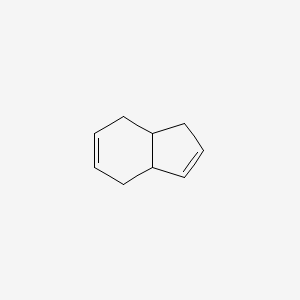
![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)
